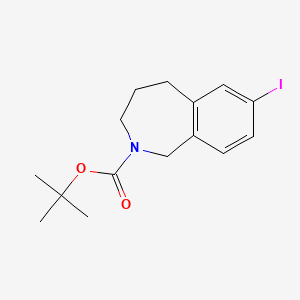![molecular formula C9H12N2O3 B8733086 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid](/img/structure/B8733086.png)
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid typically involves the reaction of nicotinic acid with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve multicomponent reactions and the use of commercially available raw materials. For instance, nicotinic acid can be produced from 3-methylpyridine or 5-ethyl-2-methylpyridine through oxidation processes . These methods are optimized for large-scale production to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nicotinic acid derivatives can lead to the formation of 6-hydroxynicotinic acid, which has significant research value .
Applications De Recherche Scientifique
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including its use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, nicotinic acid derivatives are known to influence lipid metabolism and have been studied for their effects on cardiovascular health .
Comparaison Avec Des Composés Similaires
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid can be compared with other similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
6-Hydroxynicotinic acid: A valuable pharmaceutical intermediate used in the synthesis of nitrogen-containing heterocyclic compounds.
6-Acylamino nicotinic acid derivatives: Used in phase-selective gelation and toxic dye removal.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
6-(2-methoxyethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-14-5-4-10-8-3-2-7(6-11-8)9(12)13/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
VWNBLUAMWKFFAB-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=NC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B8733006.png)
![Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8733007.png)


![N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-benzamide](/img/structure/B8733031.png)


![9-methoxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B8733052.png)






